molecular formula C14H13N3O4 B1303073 Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 2997-63-9

Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B1303073
CAS RN: 2997-63-9
M. Wt: 287.27 g/mol
InChI Key: CHJPNVLGYGRHOY-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural characterization, and potential biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another method described the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of pyrazole chemistry . Additionally, a four-component reaction was used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating the complexity of reactions that can be employed .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by X-ray diffraction . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure was elucidated using various spectroscopic techniques and X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were synthesized and studied, showing the reactivity of the amino group in the pyrazole ring . The selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its isomer was used as a key step in synthesizing bicyclic heteroaryl carboxyaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular C-H···O interactions and C-H···π interactions, which can affect its physical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict the electronic structure and properties of these compounds, as seen in the study of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Relevant Case Studies

Several of the papers discuss the potential biological activities of the synthesized pyrazole derivatives. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were evaluated for their antimalarial and antimycobacterial activities, as well as their cytotoxicity against Vero cells . Another study synthesized a novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate and evaluated it as an acrosin inhibitor, showing moderate activity .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, such as pyrazolines and their derivatives, play a crucial role in synthetic organic chemistry due to their diverse biological activities. The synthesis of these compounds often involves complex reactions that yield a variety of biologically active molecules. For example, Baumstark et al. (2013) focus on the synthesis and chemistry of hexasubstituted pyrazolines, detailing a synthetic route that provides key starting materials for creating highly substituted pyrazolines. These compounds have applications in generating cyclopropanes and serve as effective oxygen-atom transfer reagents, highlighting their significance in synthesis and potential industrial applications (Baumstark, Vásquez, & Mctush-Camp, 2013).

Biological Applications

Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A review by Cetin (2020) provides an overview of the synthesis of these derivatives and their biological applications, demonstrating the importance of pyrazole carboxylic acid derivatives in medicinal chemistry (Cetin, 2020).

Analytical and Environmental Applications

The analytical determination and environmental fate of heterocyclic aromatic amines, such as those derived from pyrazole compounds, are critical for assessing their impact on health and the environment. Studies such as the one by Hecht (2002) focus on the measurement of human urinary carcinogen metabolites, including those from tobacco smoke, providing crucial insights into the methods for quantifying these compounds and evaluating their carcinogenic potential (Hecht, 2002).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions to take when handling it.

properties

IUPAC Name

ethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)11-9-10(15-16-11)13(19)17(12(9)18)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJPNVLGYGRHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376949
Record name Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

CAS RN

2997-63-9
Record name Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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